molecular formula C23H20ClN3O2S B2423891 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide CAS No. 1105249-97-5

2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide

Cat. No.: B2423891
CAS No.: 1105249-97-5
M. Wt: 437.94
InChI Key: CGIIUAJRFJPKHO-UHFFFAOYSA-N
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Description

2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine core This compound is characterized by the presence of a 4-chlorophenyl group and a mesitylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide is unique due to its specific combination of functional groups and structural features.

Biological Activity

The compound 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClN3O4SC_{22}H_{18}ClN_{3}O_{4}S, with a molecular weight of 455.9 g/mol. The structure includes a thienopyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds within this chemical class exhibit a range of biological activities, including:

  • Antiviral Activity : Some derivatives have shown promising results against various viral strains.
  • Antibacterial Activity : These compounds often possess moderate to strong antibacterial properties.
  • Enzyme Inhibition : Certain derivatives act as inhibitors for enzymes like acetylcholinesterase (AChE) and urease.

Antiviral Activity

In a study evaluating antiviral properties, various thienopyrimidine derivatives were synthesized and screened for activity against Tobacco Mosaic Virus (TMV). The results indicated that compounds with similar structures displayed significant antiviral effects. For instance:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

These findings suggest that modifications to the thienopyrimidine core can enhance antiviral efficacy .

Antibacterial Activity

The compound's antibacterial effects have been documented through various studies. Compounds derived from thienopyrimidine structures demonstrated activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity of synthesized compounds:

Compound IDBacterial StrainInhibition Zone (mm)
7lSalmonella typhi15
7mBacillus subtilis18
Control-20 (Standard Antibiotic)

These results indicate that structural modifications can lead to enhanced antibacterial properties .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes critical in various biological processes. Notably, it has shown significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The IC50 values for selected compounds are summarized below:

Compound IDIC50 (µM)
Compound A2.7
Compound B5.1

These findings support the potential use of these compounds in treating conditions associated with AChE dysregulation .

Case Studies

  • Case Study on Antiviral Efficacy : A study published in Phytochemistry reported that derivatives of thienopyrimidine exhibited significant inhibition rates against TMV, suggesting their potential use in agricultural applications to combat viral infections in crops .
  • Case Study on Antibacterial Properties : Another investigation highlighted the synthesis of various thienopyrimidine derivatives, which were tested against multiple bacterial strains, demonstrating a correlation between structural features and antibacterial potency .

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S/c1-13-8-14(2)20(15(3)9-13)26-19(28)10-27-12-25-21-18(11-30-22(21)23(27)29)16-4-6-17(24)7-5-16/h4-9,11-12H,10H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIIUAJRFJPKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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